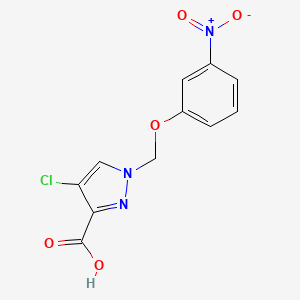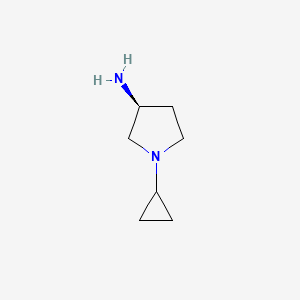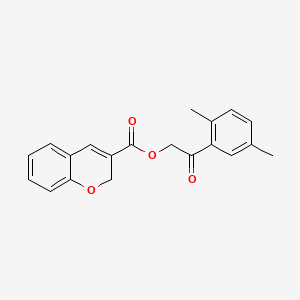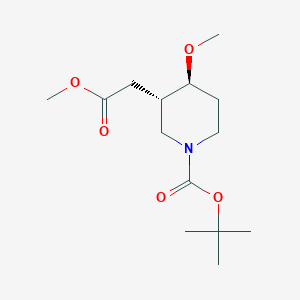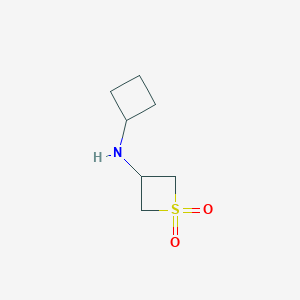
3-(Cyclobutylamino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylamino)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with cyclobutylamine. The process begins with the formation of a thietane ring, followed by the introduction of the cyclobutylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylamino group or the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives with various functional groups.
Substitution: Substituted thietane derivatives with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-(Cyclobutylamino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in preliminary studies as an antidepressant and anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylamino)thietane 1,1-dioxide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the modulation of neurotransmitter systems, such as the serotonergic and dopaminergic pathways. It is believed to act on serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors, as well as α2-adrenergic receptors. Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is similar in structure but contains a nitrile group instead of a cyclobutylamino group.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents at the 3-position of the thietane ring, such as aryloxy or phenylsulfanyl groups.
Uniqueness
3-(Cyclobutylamino)thietane 1,1-dioxide is unique due to its cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H13NO2S |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
N-cyclobutyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-7(5-11)8-6-2-1-3-6/h6-8H,1-5H2 |
Clave InChI |
WFTJUVSZHLFTQP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






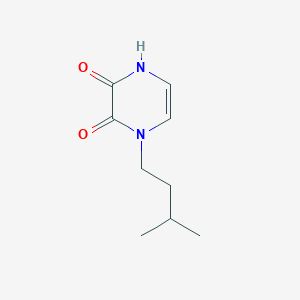
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
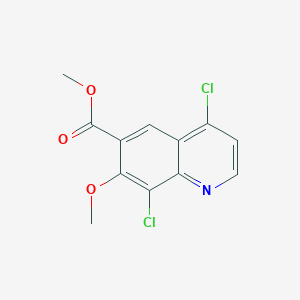
![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)
